Molecular Weight & Lipophilicity Advantage vs. Diethyl Analog
Dimethyl 2-(3-nitropyridin-2-yl)malonate (MW = 254.20 g·mol⁻¹, XLogP3-AA = 0.6) is significantly smaller and less lipophilic than its diethyl ester counterpart (MW = 282.25 g·mol⁻¹, predicted XLogP ≈ 1.5) [1]. The 28.05‑Da mass reduction and 0.9-unit lower logP reduce the risk of non‑specific hydrophobic interactions and improve aqueous solubility, making the dimethyl scaffold a more lead‑like starting point for fragment‑based drug discovery [1].
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW = 254.20 g·mol⁻¹, XLogP3-AA = 0.6 |
| Comparator Or Baseline | Diethyl 2-(3-nitropyridin-2-yl)malonate: MW = 282.25 g·mol⁻¹, XLogP ≈ 1.5 (predicted) |
| Quantified Difference | ΔMW = -28.05 g·mol⁻¹; ΔXLogP ≈ -0.9 |
| Conditions | Computed properties from PubChem (release 2025.09.15) and ChemSpider; XLogP for diethyl ester estimated by ACD/Labs prediction |
Why This Matters
Lower molecular weight and lipophilicity improve compliance with lead-likeness metrics (e.g., Astex’s Rule of 3), reducing attrition risk in fragment-to-lead campaigns.
- [1] PubChem Compound Summary for CID 2782199, Dimethyl 2-(3-nitropyridin-2-yl)malonate. National Library of Medicine (US), National Center for Biotechnology Information. View Source
